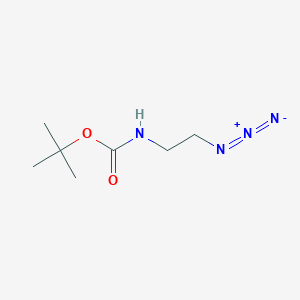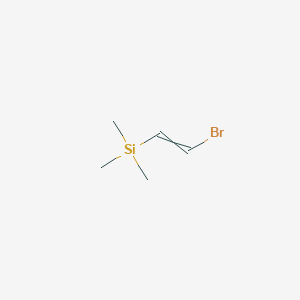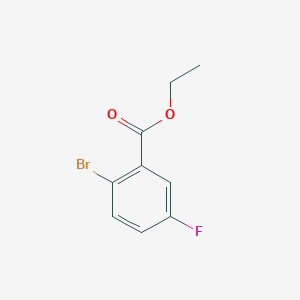
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid
概述
描述
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, also known as ATDA, is a chemical compound that has been widely studied for its potential applications in scientific research. ATDA is a heterocyclic compound that contains both a thiadiazole and an oxime functional group, making it a unique and versatile molecule that can be used in a variety of research applications. In
作用机制
The exact mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is not fully understood, but it is thought to act as a free radical scavenger and antioxidant. 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which helps to reduce oxidative stress. Additionally, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in excitotoxicity.
Biochemical and Physiological Effects:
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and anticancer properties, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has also been shown to have anti-inflammatory effects. Specifically, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has also been shown to have anticonvulsant properties, as it has been shown to reduce the severity and duration of seizures in animal models.
实验室实验的优点和局限性
One of the main advantages of using 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid in lab experiments is its versatility. 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid can be used in a variety of research applications, from neuroscience to cancer research. Additionally, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is relatively easy to synthesize, making it a practical and cost-effective option for researchers. However, there are some limitations to using 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid in lab experiments. One of the main limitations is its solubility. 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is relatively insoluble in water, which can make it difficult to work with in certain experiments. Additionally, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
未来方向
There are a number of future directions for research on 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid. One area of research that is particularly promising is in the development of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid and its potential applications in other areas of research, such as inflammation and epilepsy. Finally, more studies are needed to determine the safety and efficacy of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid in humans, which will be critical for its eventual use as a therapeutic agent.
科学研究应用
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to have neuroprotective effects. Specifically, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to protect against oxidative stress and excitotoxicity, two processes that are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has also been studied for its potential use as a therapeutic agent for cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
属性
CAS 编号 |
139183-37-2 |
|---|---|
产品名称 |
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid |
分子式 |
C5H6N4O3S |
分子量 |
202.19 g/mol |
IUPAC 名称 |
(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C5H6N4O3S/c1-12-8-2(4(10)11)3-7-5(6)13-9-3/h1H3,(H,10,11)(H2,6,7,9)/b8-2- |
InChI 键 |
OSIJZKVBQPTIMT-WAPJZHGLSA-N |
手性 SMILES |
CO/N=C(/C1=NSC(=N1)N)\C(=O)O |
SMILES |
CON=C(C1=NSC(=N1)N)C(=O)O |
规范 SMILES |
CON=C(C1=NSC(=N1)N)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

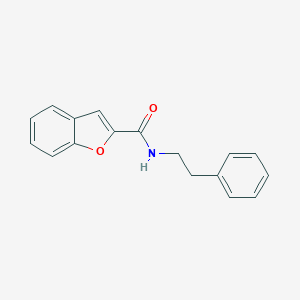


![3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B178723.png)
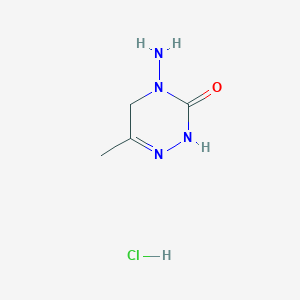

![N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide](/img/structure/B178731.png)



